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An objective analysis of Botensilimab's performance against alternative therapies, supported by

clinical trial data and detailed experimental protocols.

Botensilimab (BOT), an investigational Fc-enhanced multifunctional anti-CTLA-4 antibody, is

emerging as a promising agent in cancer immunotherapy, particularly for tumors historically

unresponsive to immune checkpoint inhibitors. This guide provides a comprehensive

comparison of Botensilimab's efficacy, primarily in combination with the anti-PD-1 antibody

Balstilimab (BAL), against standard-of-care and monotherapy regimens in various clinical

settings. The data is compiled from key clinical trials, with a focus on microsatellite stable

colorectal cancer (MSS CRC), a notoriously challenging "cold" tumor.

Quantitative Performance Analysis
The clinical efficacy of Botensilimab, both as a monotherapy and in combination with

Balstilimab, has been evaluated in several key studies. The following tables summarize the

quantitative outcomes from these trials, offering a clear comparison of performance across

different patient populations and treatment regimens.

Table 1: Efficacy in Metastatic Microsatellite Stable
Colorectal Cancer (MSS mCRC) - Phase 1b/2 Trials
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Trial
Identifier

Treatment
Arm

Patient
Population

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Overall
Survival
(OS)

C-800-01

(Phase 1b)
BOT + BAL

Refractory

MSS mCRC

(without

active liver

metastases,

n=123)

20% 69% 20.9 months

BOT + BAL

4th Line+

Refractory

MSS mCRC

~19% -
43% (2-year

survival rate)

NCT0560804

4 (Phase 2)

BOT (75mg

Q6W) + BAL

Refractory

MSS mCRC

(no liver

metastases,

n=62)

19% (cORR) 55% Not Reported

BOT (150mg

Q6W) + BAL

Refractory

MSS mCRC

(no liver

metastases,

n=61)

8% (cORR) 54% Not Reported

BOT (75mg

Q6W)

Monotherapy

Refractory

MSS mCRC

(no liver

metastases,

n=38)

0% (cORR) 37% Not Reported

BOT (150mg

Q6W)

Monotherapy

Refractory

MSS mCRC

(no liver

metastases,

n=40)

8% (cORR) 38% Not Reported
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Standard of

Care

(Regorafenib

or

Trifluridine/Ti

piracil)

Refractory

MSS mCRC

(no liver

metastases)

0% Not Reported Not Reported

cORR: confirmed Objective Response Rate. Data sourced from multiple presentations and

publications related to the respective trials[1][2][3][4][5][6].

Table 2: Pathological Response in Resectable Colon
Cancer - Neoadjuvant Trials

Trial Identifier Treatment Arm
Patient
Population
(MMR Status)

Pathological
Complete
Response
(pCR)

Major
Pathological
Response
(pMR)

UNICORN

(Phase 2)
BOT + BAL pMMR/MSS 29% 36%

BOT

Monotherapy
pMMR/MSS

Not Reported

(0% pMR)
0%

BOT + BAL dMMR/MSI-H 93% 100%

BOT

Monotherapy
dMMR/MSI-H 29% 36%

NEST-1 (Phase

2)
BOT + BAL pMMR/MSS Not Reported

67.5% (Tumor

Shrinkage ≥50%)

BOT + BAL dMMR/MSI-H Not Reported
100% (Tumor

Shrinkage ≥50%)

pMMR: proficient Mismatch Repair; dMMR: deficient Mismatch Repair. pCR is defined as 0%

residual viable tumor. pMR is defined as ≤10% residual viable tumor.[4][7][8][9]
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Mechanism of Action: Enhanced Immune Activation
Botensilimab is engineered to boost both innate and adaptive anti-tumor immune responses

through a novel mechanism of action.[10] As an Fc-enhanced CTLA-4 blocking antibody, it not

only inhibits the CTLA-4 checkpoint on T cells but also has a modified Fc region to increase

binding to activating Fcγ receptors on antigen-presenting cells (APCs) and natural killer (NK)

cells.[11] This dual action is designed to:

Prime and Activate T cells: By blocking CTLA-4, Botensilimab allows for a more robust and

sustained activation of T cells.

Downregulate Regulatory T cells (Tregs): The enhanced Fc region promotes the depletion of

immunosuppressive Tregs within the tumor microenvironment.

Activate Myeloid Cells: It engages myeloid cells, further enhancing the anti-tumor response.

Induce Long-Term Memory: The robust immune activation aims to establish a lasting

immunological memory against the cancer.

This multifaceted approach is intended to turn "cold," or non-immunogenic, tumors like MSS

CRC into "hot" tumors that are responsive to immunotherapy.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://cancerworld.net/botensilimab-and-balstilimab-for-mss-colorectal-cancer/
https://conferences.medicom-publishers.com/specialisation/oncology/asco-gi-2023/combination-botensilimab-plus-balstilimab-demonstrates-promising-activity-in-heavily-pre-treated-mss-crc/
https://conferences.medicom-publishers.com/specialisation/oncology/asco-gi-2023/combination-botensilimab-plus-balstilimab-demonstrates-promising-activity-in-heavily-pre-treated-mss-crc/
https://oncodaily.com/oncolibrary/botensilimab-and-balstilimab-fda-jul25
https://www.asco.org/abstracts-presentations/ABSTRACT475158
https://www.asco.org/abstracts-presentations/ABSTRACT475158
https://www.asco.org/abstracts-presentations/ABSTRACT475158
https://agenusbio.com/wp-content/uploads/2025/01/UNICORN-IST-Poster.pdf
https://investor.agenusbio.com/news/news-details/2024/BotensilimabBalstilimab-Breakthrough-Data-Presented-at-ASCO-GI-Shows-Unprecedented-Tumor-Shrinkage-and-Robust-Biomarker-Response-in-Prevalent-Colorectal-Cancer-Population/default.aspx
https://investor.agenusbio.com/news/news-details/2024/BotensilimabBalstilimab-Breakthrough-Data-Presented-at-ASCO-GI-Shows-Unprecedented-Tumor-Shrinkage-and-Robust-Biomarker-Response-in-Prevalent-Colorectal-Cancer-Population/default.aspx
https://investor.agenusbio.com/news/news-details/2024/BotensilimabBalstilimab-Breakthrough-Data-Presented-at-ASCO-GI-Shows-Unprecedented-Tumor-Shrinkage-and-Robust-Biomarker-Response-in-Prevalent-Colorectal-Cancer-Population/default.aspx
https://oncodaily.com/blog/120882
https://agenusbio.com/wp-content/uploads/2022/09/how_does_botensilimab_work-2.pdf
https://www.benchchem.com/product/b1667470#literature-review-of-bot-64-comparative-studies
https://www.benchchem.com/product/b1667470#literature-review-of-bot-64-comparative-studies
https://www.benchchem.com/product/b1667470#literature-review-of-bot-64-comparative-studies
https://www.benchchem.com/product/b1667470#literature-review-of-bot-64-comparative-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667470?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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